molecular formula C12H15ClN6O2 B10964075 4-{[(4-chloro-3-methyl-1H-pyrazol-1-yl)acetyl]amino}-1-ethyl-1H-pyrazole-3-carboxamide

4-{[(4-chloro-3-methyl-1H-pyrazol-1-yl)acetyl]amino}-1-ethyl-1H-pyrazole-3-carboxamide

Cat. No.: B10964075
M. Wt: 310.74 g/mol
InChI Key: XKVOBPYEYQKQIV-UHFFFAOYSA-N
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Description

4-{[(4-chloro-3-methyl-1H-pyrazol-1-yl)acetyl]amino}-1-ethyl-1H-pyrazole-3-carboxamide is a compound belonging to the pyrazole family. Pyrazoles are known for their diverse pharmacological effects and are often used as starting materials for the preparation of more complex heterocyclic systems . This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

The synthesis of 4-{[(4-chloro-3-methyl-1H-pyrazol-1-yl)acetyl]amino}-1-ethyl-1H-pyrazole-3-carboxamide involves several steps. One common method includes the reaction of 4-chloro-3-methyl-1H-pyrazole with ethyl bromoacetate in the presence of a base to form an intermediate product. This intermediate is then reacted with acetic anhydride to yield the final compound . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

4-{[(4-chloro-3-methyl-1H-pyrazol-1-yl)acetyl]amino}-1-ethyl-1H-pyrazole-3-carboxamide has been studied for its potential applications in various fields. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown promising antileishmanial and antimalarial activities . The compound has also been evaluated for its potential use in the treatment of other diseases, making it a valuable candidate for drug development.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes involved in the metabolic pathways of parasites, leading to their death . The exact molecular targets and pathways may vary depending on the specific application and the organism being targeted.

Comparison with Similar Compounds

Similar compounds to 4-{[(4-chloro-3-methyl-1H-pyrazol-1-yl)acetyl]amino}-1-ethyl-1H-pyrazole-3-carboxamide include other pyrazole derivatives such as hydrazine-coupled pyrazoles and imidazole-containing compounds . These compounds share similar chemical structures and pharmacological properties but may differ in their specific activities and applications. The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C12H15ClN6O2

Molecular Weight

310.74 g/mol

IUPAC Name

4-[[2-(4-chloro-3-methylpyrazol-1-yl)acetyl]amino]-1-ethylpyrazole-3-carboxamide

InChI

InChI=1S/C12H15ClN6O2/c1-3-18-5-9(11(17-18)12(14)21)15-10(20)6-19-4-8(13)7(2)16-19/h4-5H,3,6H2,1-2H3,(H2,14,21)(H,15,20)

InChI Key

XKVOBPYEYQKQIV-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C(=O)N)NC(=O)CN2C=C(C(=N2)C)Cl

Origin of Product

United States

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